2-chloro-4-fluoro-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-fluoro-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-fluoro-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
- Research has explored the synthesis of carboxamides using equimolar reactions of carboxylic acids and amines, involving related compounds to achieve high yields in the synthesis process (Mukaiyama et al., 1976).
- Studies on the electrophilic fluorination of chloropyrrolopyrimidine compounds have led to the development of new methods for synthesizing fluoroaryl substituted pyrroles and pyrimidines, showcasing the versatility of similar structures in chemical synthesis (Wang et al., 2004).
Biological Evaluation and Applications
- The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied to identify its metabolites in chronic myelogenous leukemia patients. This research provides insight into the metabolic pathways and potential therapeutic applications of related chemical structures (Gong et al., 2010).
- Another study focused on the stereoselective synthesis of intermediates for the preparation of fluoroquinolone antibiotics, indicating the importance of such compounds in developing treatments for respiratory tract infections (Lall et al., 2012).
Chemical Structure Analysis
- The synthesis, characterization, and X-ray crystal structure analysis of a related compound provided insights into its molecular packing and potential interactions, highlighting the importance of structural analysis in understanding chemical behavior (Deng et al., 2013).
Novel Compound Development
- Research on the synthesis of new 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives demonstrated a pronounced plant growth stimulating effect, showcasing the agricultural applications of related compounds (Pivazyan et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been used in the design and synthesis of anti-tubercular agents . These agents target the Mycobacterium tuberculosis H37Ra, suggesting that this compound may also have anti-tubercular activity .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets to inhibit the growth or survival of the bacteria.
Result of Action
Based on the potential anti-tubercular activity, it can be inferred that the compound may result in the inhibition of mycobacterium tuberculosis growth or survival .
properties
IUPAC Name |
2-chloro-4-fluoro-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c1-11-8-13(22-17(21-11)23-6-2-3-7-23)10-20-16(24)14-5-4-12(19)9-15(14)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNJPOKFUTRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.